REACTION_CXSMILES
|
O.Cl[C:3]1[CH:4]=[C:5]([O:9][CH3:10])[CH:6]=[CH:7][CH:8]=1.[C:11]1(B(O)O)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[F-].[Cs+]>O1CCOCC1.CC([O-])=O.CC([O-])=O.[Pd+2].P(Cl)(C(C)(C)C)C(C)(C)C>[C:11]1([C:3]2[CH:4]=[C:5]([O:9][CH3:10])[CH:6]=[CH:7][CH:8]=2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:3.4,6.7.8|
|
Name
|
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.43 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)OC
|
Name
|
|
Quantity
|
1.83 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
Name
|
|
Quantity
|
4.56 mg
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
67 mg
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Name
|
|
Quantity
|
110 mg
|
Type
|
catalyst
|
Smiles
|
P(C(C)(C)C)(C(C)(C)C)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After the mixture was refluxed for 42 h
|
Duration
|
42 h
|
Type
|
CUSTOM
|
Details
|
quenched with 50 mL of H2O
|
Type
|
EXTRACTION
|
Details
|
extracted with 300 mL of diethyl ether
|
Type
|
WASH
|
Details
|
The organic extracts were washed with H2O (2×50 mL), brine (50 mL)
|
Type
|
CUSTOM
|
Details
|
dried over mgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the ether and dioxane removed from the filtrate by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The resulting residue was chromatographed on silicon gel
|
Type
|
CONCENTRATION
|
Details
|
The eluate was concentrated by rotary evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1C=C(C=CC1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.49 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |